molecular formula C19H15Cl2N3O2 B1665847 (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide CAS No. 917837-54-8

(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide

Cat. No. B1665847
M. Wt: 388.2 g/mol
InChI Key: VMAKIACTLSBBIY-BOPFTXTBSA-N
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Description

AVL-3288 is a first-in-class, orally available, small molecule, selective allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). AVL-3288 has shown preclinical efficacy in rat paradigms of attention and memory, including models of cognitive dysfunction1-3. AVL-3288 evokes positive modulation of acetylcholine (ACh)-induced EC5 currents (EC50 = 0.7 μM). AVL-3288 exhibits cognitive-enhancing properties in rodent models;  displays no cytotoxic effects in PC12 cells or rat primary cortical neurons.

Scientific Research Applications

Chemical Structure and Characterization

  • The compound, related to the class of enaminones, has been studied for its structural properties. For example, "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate", a related compound, was analyzed for its crystallization, bond distances, and hydrogen bonding using techniques like IR, UV, and NMR spectroscopy (Johnson et al., 2006).

Synthesis and Chemical Reactions

  • Various synthetic methods have been developed to create enaminone derivatives. For example, a one-pot synthesis method was reported for creating enaminones with different structural properties (Barakat et al., 2020).

Applications in Medicinal Chemistry

  • Enaminone derivatives have been explored for their potential medicinal applications. Some compounds in this class have shown promising biological activities, such as antimicrobial and anti-inflammatory effects (Kumar & Singh, 2020).
  • Research into anticonvulsant activity of related compounds, such as N-cinnamoyl aminoalkanols derivatives substituted with chlorophenyl, has been conducted, shedding light on the structure-activity relationship in these molecules (Gunia-Krzyżak et al., 2017).

Potential Agricultural Use

  • Certain enaminone derivatives have been investigated for their herbicidal activity. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized as potential herbicides, demonstrating effectiveness at low doses (Wang et al., 2004).

Analytical Studies

  • Research has been conducted on the crystal structure and spectroscopic properties of related enaminone compounds. These studies provide insights into the molecular arrangement and electronic properties of these compounds (Prasanth et al., 2015).

properties

IUPAC Name

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKIACTLSBBIY-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide

CAS RN

917837-54-8
Record name AVL-3288
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVL-3288
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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